4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide
Description
4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a fluorine atom at the 2nd position, and two methoxy groups at the 2nd and 4th positions on the phenyl ring
Properties
IUPAC Name |
4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUVHFQICIGTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Substitution: The amine group is then substituted with a 2,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.
Fluorination: Finally, the fluorine atom is introduced at the 2nd position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzaldehyde or 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid.
Reduction: Formation of 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzene.
Substitution: Formation of 4-chloro-N-(2,4-dimethoxyphenyl)-2-aminobenzamide or 4-chloro-N-(2,4-dimethoxyphenyl)-2-thiobenzamide.
Scientific Research Applications
4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and cell division, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
- 4-chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide
- 4-chloro-N-(2,4-dimethoxyphenyl)-2-chlorobenzamide
Uniqueness
4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom at the 2nd position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its target sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
